Cas no 2012745-47-8 (4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole)
4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- EN300-1145656
- 4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole
- 2012745-47-8
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- Inchi: 1S/C11H13Cl2N/c1-6-7(12)4-8-9(10(6)13)11(2,3)5-14-8/h4,14H,5H2,1-3H3
- InChI Key: GNZOJDLVZOSVHI-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C(=CC2=C1C(C)(C)CN2)Cl
Computed Properties
- Exact Mass: 229.0425048g/mol
- Monoisotopic Mass: 229.0425048g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 12Ų
4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1145656-1.0g |
4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole |
2012745-47-8 | 1g |
$0.0 | 2023-06-09 |
4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole
Comprehensive Overview of 4,6-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole (CAS No. 2012745-47-8)
4,6-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole (CAS No. 2012745-47-8) is a specialized organic compound belonging to the indole derivatives family. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential applications in drug discovery and crop protection. The compound's dichloro-substituted indole core, combined with trimethyl modifications, offers distinct chemical properties that make it valuable for synthetic optimization and biological activity studies.
In recent years, the demand for heterocyclic compounds like 4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole has surged, driven by advancements in small-molecule therapeutics and precision agriculture. Researchers frequently search for "indole derivatives in drug design" or "chlorinated indole synthesis," reflecting the compound's relevance in modern chemistry. Its CAS number 2012745-47-8 serves as a critical identifier for procurement and regulatory compliance across industries.
The compound's molecular stability and lipophilicity are key attributes explored in medicinal chemistry. Studies suggest that its chlorine atoms enhance binding affinity to specific biological targets, while the trimethyl groups influence metabolic resistance—a hot topic in "long-acting pharmaceutical formulations" research. These features align with current trends favoring sustainable chemical solutions and targeted bioactive molecules.
From a synthetic perspective, 4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is often synthesized via palladium-catalyzed cross-coupling or electrophilic aromatic substitution, methods frequently queried in organic chemistry databases. The compound's crystalline structure and solubility profile make it suitable for high-throughput screening platforms, addressing the growing need for "fragment-based drug discovery" tools.
Environmental considerations surrounding chlorinated compounds have also placed this molecule under scrutiny. Innovations in "green chemistry approaches for indole synthesis" often reference derivatives like CAS 2012745-47-8, particularly in discussions about atom economy and waste reduction. This aligns with the broader industry shift toward eco-friendly synthesis protocols.
Analytical characterization of 4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole typically involves HPLC purification and NMR spectroscopy, techniques central to "compound purity verification" workflows. The compound's UV absorption properties further enable applications in photostability studies, a niche but growing area in material science.
In conclusion, 4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole (CAS No. 2012745-47-8) represents a versatile building block with cross-disciplinary significance. Its optimization continues to inspire research in structure-activity relationships, meeting demands for both innovative therapeutics and advanced agrochemicals in today's technology-driven markets.
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